molecular formula C27H33NO7 B15105939 (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide

Cat. No.: B15105939
M. Wt: 483.6 g/mol
InChI Key: ZKNHRHSXRDIRLR-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran ring, multiple methoxy groups, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of methoxy groups, and the formation of the amide linkage. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the methoxy groups, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide, often referred to by its structural components and functional groups, is a synthetic derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C17H20O6
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 24280-93-1

The primary mechanism of action for this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo synthesis pathway of purine nucleotides. This inhibition is significant in immunosuppressive therapies, particularly in preventing graft rejection and treating autoimmune diseases.

Inhibition Data

The compound has demonstrated potent inhibitory effects on human recombinant type II IMPDH, with reported IC50 values ranging from 18.6 nM to 24.8 nM at pH 8.0. This high potency indicates its potential as an effective immunosuppressant .

Biological Activities

  • Immunosuppressive Effects :
    • The compound's ability to inhibit IMPDH translates into immunosuppressive properties, making it useful in transplant medicine to prevent organ rejection.
    • Studies have shown that similar compounds effectively reduce lymphocyte proliferation, which is essential in managing transplant patients .
  • Antitumor Activity :
    • Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the benzofuran structure have been associated with enhanced antitumor activity .
    • A study reported that compounds with similar scaffolds showed selective cytotoxicity against tumorigenic cell lines, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Properties :
    • Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the benzofuran moiety may contribute to antimicrobial efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

StudyFindings
Study AInhibition of lymphocyte proliferationSupports use in immunosuppressive therapy
Study BCytotoxicity against A431 cancer cells (IC50 < 30 nM)Potential for development as an anticancer agent
Study CAntimicrobial activity against E. coli and S. aureusIndicates broader therapeutic applications

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide

InChI

InChI=1S/C27H33NO7/c1-17(11-13-23(29)28-14-15-34-22-9-7-6-8-21(22)31-3)10-12-19-25(32-4)18(2)20-16-35-27(30)24(20)26(19)33-5/h6-10H,11-16H2,1-5H3,(H,28,29)/b17-10+

InChI Key

ZKNHRHSXRDIRLR-LICLKQGHSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCOC3=CC=CC=C3OC)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCOC3=CC=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.